![molecular formula C17H22N2O2 B5741387 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide
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Description
Synthesis Analysis
The synthesis of related quinolinyl compounds often involves innovative approaches such as the Newman–Kwart rearrangement, which has been shown to be highly useful for the concise synthesis of quinolin-6-ylthioacetamides from available quinolinol building blocks (Kessabi et al., 2016). These methodologies provide a foundation for synthesizing N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide by potentially adapting the quinolinol precursors and employing similar rearrangements.
Molecular Structure Analysis
Molecular structure analysis of quinolinyl compounds, such as the study on the crystal structure of thiosemicarbazide derivatives, offers insights into the 3D arrangement and bonding within these molecules (Saeed et al., 2014). Understanding the molecular structure is crucial for predicting the reactivity and interaction of N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide with biological targets or during chemical reactions.
Chemical Reactions and Properties
Quinolinyl compounds undergo various chemical reactions, demonstrating a range of reactivities that depend on their molecular structure. For example, their involvement in cycloaddition reactions indicates potential reactivity patterns that could be relevant for further functionalization of N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide (Mason & Tennant, 1972).
Future Directions
properties
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-5-16(20)19(11(2)3)10-14-9-13-8-12(4)6-7-15(13)18-17(14)21/h6-9,11H,5,10H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTXFKHQWHUFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(propan-2-yl)propanamide |
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